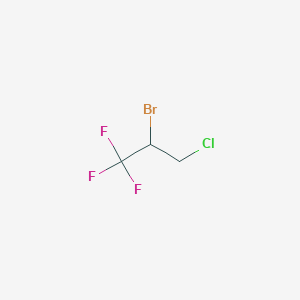
2-Bromo-3-chloro-1,1,1-trifluoropropane
概要
説明
2-Bromo-3-chloro-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃BrClF₃ and a molecular weight of 211.41 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a versatile intermediate in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-3-chloro-1,1,1-trifluoropropane can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoropropane with bromine and chlorine under controlled conditions. The reaction typically takes place in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production .
化学反応の分析
Types of Reactions
2-Bromo-3-chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.
Addition Reactions: Reagents such as hydrogen halides or halogenating agents are employed.
Major Products Formed
Substitution Reactions: Products include alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Addition Reactions: The products depend on the specific addition reaction but can include halogenated alkanes or alkenes.
科学的研究の応用
2-Bromo-3-chloro-1,1,1-trifluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-chloro-1,1,1-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the reactivity and stability of the compound in various chemical environments. The specific pathways and molecular targets depend on the context of its application, such as in organic synthesis or biological systems .
類似化合物との比較
Similar Compounds
3-Bromo-1,1,1-trifluoropropane: Similar in structure but lacks the chlorine atom.
2-Bromo-2-chloro-1,1,1-trifluoroethane: Similar halogenation pattern but with a different carbon backbone.
2-Bromo-1,1,1-trifluoropropane: Lacks the chlorine atom, making it less versatile in certain reactions.
Uniqueness
2-Bromo-3-chloro-1,1,1-trifluoropropane is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .
特性
IUPAC Name |
2-bromo-3-chloro-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrClF3/c4-2(1-5)3(6,7)8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBARSPZYKDIADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660149 | |
| Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683-92-1 | |
| Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















